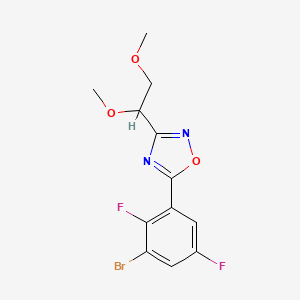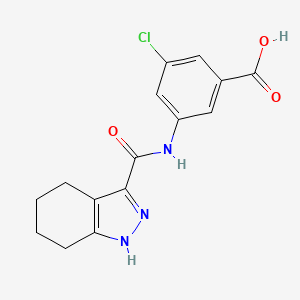![molecular formula C14H20FNO5S B7450059 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used to treat hypertension. It was first synthesized in 2000 by Boryung Pharmaceutical Co., Ltd. in South Korea.
Mecanismo De Acción
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid works by blocking the binding of angiotensin II to its receptor, thereby preventing the vasoconstrictive effects of angiotensin II. This results in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the renin-angiotensin-aldosterone system, which plays a key role in regulating blood pressure. This compound has also been shown to improve endothelial function and reduce oxidative stress in hypertensive patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it is not widely available and may be expensive to obtain.
Direcciones Futuras
There are several potential future directions for research on 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid. One area of interest is its potential to improve vascular function and reduce oxidative stress in patients with hypertension. Additionally, this compound may have potential applications in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Further research is needed to fully understand the potential therapeutic benefits of this compound.
Métodos De Síntesis
The synthesis of 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid involves several steps, starting with the reaction between 5-fluoro-2-nitrophenol and isopropyl alcohol to form 5-fluoro-2-propan-2-yloxyphenol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 5-fluoro-2-propan-2-yloxyphenyl p-toluenesulfonate. The final step involves reacting the p-toluenesulfonate intermediate with 3-methyl-3-aminobutanoic acid to form this compound.
Aplicaciones Científicas De Investigación
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to effectively lower blood pressure in hypertensive patients, and has been compared to other angiotensin II receptor antagonists such as losartan and valsartan. This compound has also been studied for its potential to improve vascular function and reduce oxidative stress in patients with hypertension.
Propiedades
IUPAC Name |
3-[(5-fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S/c1-9(2)21-11-6-5-10(15)7-12(11)22(19,20)16-14(3,4)8-13(17)18/h5-7,9,16H,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESNAPPTFDULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)S(=O)(=O)NC(C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7449991.png)
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)

![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
![4-(Imidazol-1-ylmethyl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7450025.png)

![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)


![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
